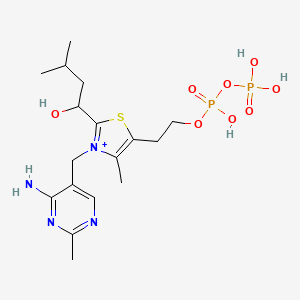

3-Methyl-1-hydroxybutyl-ThPP

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H29N4O8P2S+ |

|---|---|

Molecular Weight |

511.4 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-3-methylbutyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H28N4O8P2S/c1-10(2)7-14(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)15(32-17)5-6-28-31(26,27)29-30(23,24)25/h8,10,14,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1 |

InChI Key |

OZAWOYZVNPQFFO-UHFFFAOYSA-O |

Canonical SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCOP(=O)(O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Metabolic Interconversions and Pathways of 3 Methyl 1 Hydroxybutyl Thpp

Position of 3-Methyl-1-hydroxybutyl-ThPP in the Valine, Leucine, and Isoleucine Degradation Pathway

This compound is a key intermediate in the metabolic pathway responsible for the degradation of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. foodb.cagenome.jpmetabolomicsworkbench.org This catabolic process is vital for energy production and nitrogen homeostasis. The pathway begins with the transamination of the BCAAs to their corresponding branched-chain α-keto acids (BCKAs).

These BCKAs are then directed to the mitochondrial inner membrane, where they undergo irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org It is during this multi-step reaction that this compound is formed. Specifically, it arises from the decarboxylation of α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate), the α-keto acid derived from leucine. foodb.cagenome.jp The intermediates derived from valine and isoleucine are structurally different.

The following table outlines the relationship between each BCAA, its corresponding α-keto acid, and the resulting hydroxyalkyl-ThPP intermediate formed by the BCKDC.

| Branched-Chain Amino Acid (BCAA) | Corresponding α-Keto Acid (BCKA) | Resulting Hydroxyalkyl-ThPP Intermediate |

| Leucine | 4-Methyl-2-oxopentanoate (α-Ketoisocaproate) | This compound genome.jp |

| Isoleucine | (S)-3-Methyl-2-oxopentanoic acid | 2-Methyl-1-hydroxybutyl-ThPP kegg.jp |

| Valine | α-Ketoisovaleric acid | 2-Methyl-1-hydroxypropyl-ThPP hmdb.ca |

Enzymatic Synthesis of this compound from its Precursor

The synthesis of this compound is a critical step within the larger catalytic cycle of the BCKDC. The direct precursor for this specific intermediate is 4-methyl-2-oxopentanoate, the keto acid derived from leucine. foodb.cagenome.jphmdb.ca This reaction involves the decarboxylation of the precursor and the formation of a covalent bond with the thiamine (B1217682) pyrophosphate cofactor.

The formation of this compound is catalyzed by the E1 component (branched-chain α-keto acid decarboxylase) of the BCKDC. wikipedia.orgumaryland.edu The E1 component is itself a complex protein, a heterotetramer composed of two alpha (α) and two beta (β) subunits (α2β2). genecards.orggenecards.org This component utilizes thiamine pyrophosphate (ThPP) as a catalytic cofactor. wikipedia.orghmdb.ca

The catalytic mechanism begins with the deprotonation of ThPP to form a reactive ylid. This potent nucleophile attacks the carbonyl carbon of the incoming α-keto acid (4-methyl-2-oxopentanoate). This is followed by the elimination of carbon dioxide (CO2), a key decarboxylation step. The resulting intermediate is a resonance-stabilized enamine, which is then protonated to yield the this compound product, which remains bound to the E1 subunit. hmdb.ca

The BCKDC exhibits a relatively broad specificity, as it is capable of acting on all three branched-chain α-keto acids derived from leucine, isoleucine, and valine. wikipedia.org However, the enzyme's active site is optimized for these specific branched, short-chain structures. Research into the degradation of the isoleucine-derived keto acid, (S)-3-methyl-2-oxovaleric acid, highlights the stereospecific nature of the enzyme, which preferentially recognizes the naturally occurring (S)-enantiomer. This stereochemical precision ensures the integrity and efficiency of the metabolic pathway. While detailed kinetic parameters (Km, kcat) for the specific reaction forming this compound are not extensively documented in readily available literature, the enzyme's activity is known to be tightly regulated to control BCAA catabolism.

| Substrate (α-Keto Acid) | Source Amino Acid | Product (Hydroxyalkyl-ThPP) | Enzyme Specificity Notes |

| 4-Methyl-2-oxopentanoate | Leucine | This compound | Substrate for BCKDC wikipedia.org |

| (S)-3-Methyl-2-oxovaleric acid | Isoleucine | 2-Methyl-1-hydroxybutyl-ThPP | BCKDC shows stereospecificity for the (S)-enantiomer |

| α-Ketoisovaleric acid | Valine | 2-Methyl-1-hydroxypropyl-ThPP | Substrate for BCKDC wikipedia.org |

Catalysis by the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) E1 Component

Subsequent Enzymatic Conversion of this compound

Following its formation, the this compound intermediate is immediately processed further by the subsequent enzymatic components of the BCKDC. It does not dissociate from the complex but is channeled directly to the next active site.

The 3-Methyl-1-hydroxybutyl group is transferred from the ThPP cofactor on the E1 subunit to the E2 component of the BCKDC. wikipedia.org The E2 component, known as dihydrolipoyl transacylase, contains a lipoamide (B1675559) cofactor attached to a lysine (B10760008) residue. ebi.ac.uk In this step, the hydroxybutyl group is oxidized to a 3-methylbutanoyl group, and this acyl group is transferred to the lipoamide, forming an S-(3-Methylbutanoyl)dihydrolipoamide intermediate. foodb.cafoodb.ca This reaction regenerates the ThPP cofactor on the E1 subunit, preparing it for the next catalytic cycle. hmdb.ca The term "2-Oxoisovalerate Dehydrogenase" can refer to the activity of the entire BCKDC complex that facilitates this transformation. foodb.ca

The processing of the acyl group continues within the BCKDC in a highly efficient, channeled manner.

Acyl Group Transfer to Coenzyme A: The E2 component, now carrying the S-(3-methylbutanoyl) group, catalyzes the transfer of this group to a molecule of Coenzyme A (CoA). This reaction forms the final product of the BCKDC complex, 3-methylbutanoyl-CoA, and leaves the lipoamide cofactor in a reduced state (dihydrolipoamide). wikipedia.org

Regeneration of the Lipoamide Cofactor: The catalytic cycle is completed by the E3 component, dihydrolipoamide (B1198117) dehydrogenase. This flavoprotein re-oxidizes the reduced dihydrolipoamide on E2 back to its original disulfide form. The E3 component uses FAD as its prosthetic group, which is temporarily reduced to FADH2.

Re-oxidation of E3: The FADH2 on the E3 subunit is then re-oxidized by NAD+ (nicotinamide adenine (B156593) dinucleotide), producing NADH and H+. This NADH can then enter the electron transport chain for ATP production. wikipedia.org

This sequence of events ensures that the BCKDC is regenerated and ready to process another molecule of a branched-chain α-keto acid.

Transformation to S-(3-Methylbutanoyl)dihydrolipoamide-E via 2-Oxoisovalerate Dehydrogenase

Interplay with Lipoic Acid Metabolism

The metabolism of this compound is intrinsically linked to lipoic acid metabolism. genome.jpkegg.jp This connection is established through the catalytic action of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is responsible for the degradation of branched-chain α-keto acids derived from leucine, isoleucine, and valine. hmdb.ca

The BCKDH complex consists of three main enzymatic components:

E1 (branched-chain alpha-keto acid decarboxylase): Binds the α-keto acid and catalyzes its decarboxylation, forming the hydroxyalkyl-ThPP intermediate, such as this compound. hmdb.ca

E2 (lipoamide acyltransferase): This component contains the lipoic acid cofactor in the form of lipoamide, attached to a lysine residue (lipoyllysine). hmdb.cakegg.jp It catalyzes the transfer of the acyl group from the ThPP-bound intermediate to the lipoamide.

E3 (lipoamide dehydrogenase): Regenerates the oxidized form of lipoamide, allowing the complex to proceed with another catalytic cycle. hmdb.ca

The direct interplay occurs at the E2 component. The 3-Methyl-1-hydroxybutyl group is transferred from thiamine pyrophosphate to the lipoamide cofactor. kegg.jp This forms an S-acyldihydrolipoyl intermediate, specifically [Dihydrolipoyllysine-residue] S-(3-methylbutanoyl)dihydrolipoyllysine. kegg.jp The process is crucial as it moves the acyl group to the next active site within the complex for its eventual conversion to 3-Methylbutanoyl-CoA. genome.jp

The table below details the components of the BCKDH complex and their roles, emphasizing the central function of the lipoic acid-containing E2 subunit.

| Enzyme Component | Prosthetic Group/Cofactor | Function in Relation to this compound Metabolism |

| E1 (Decarboxylase) | Thiamine Pyrophosphate (ThPP) | Catalyzes the formation of this compound from 4-Methyl-2-oxopentanoate. hmdb.cagenome.jp |

| E2 (Transacylase) | Lipoamide (from Lipoic Acid) | Accepts the 3-methylbutanoyl group from this compound, forming an S-acyl intermediate. hmdb.cakegg.jp |

| E3 (Dehydrogenase) | Flavin Adenine Dinucleotide (FAD) | Regenerates the oxidized lipoamide on the E2 component (indirectly involved). hmdb.ca |

Data sourced from Human Metabolome Database and KEGG records. hmdb.cakegg.jpgenome.jp

Mechanistic Enzymology of 3 Methyl 1 Hydroxybutyl Thpp Dependent Reactions

Fundamental Catalytic Principles of ThPP-Dependent Enzymes

Thiamine (B1217682) pyrophosphate (ThPP), the biologically active form of vitamin B1, serves as an essential cofactor for a diverse family of enzymes that catalyze the cleavage and formation of carbon-carbon bonds. wikipedia.orgresearchgate.net These enzymes, including dehydrogenases and decarboxylases, are central to major metabolic pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netcornell.edu The catalytic prowess of ThPP stems from the unique chemical reactivity of its thiazolium ring. hmdb.ca The mechanism common to all ThPP-dependent enzymes involves a sequence of fundamental steps beginning with the activation of the cofactor.

The initiation of catalysis in all ThPP-dependent enzymes is the deprotonation of the C2 carbon atom of the thiazolium ring of ThPP. hmdb.ca This proton is unusually acidic for a C-H bond, a property enhanced by the enzyme's active site environment. A highly conserved glutamate (B1630785) residue forms a critical hydrogen bond with the N1' atom of ThPP's aminopyrimidine ring. researchgate.netnih.gov This interaction facilitates the tautomerization of the aminopyrimidine to an imino form, which then acts as a base to abstract the C2 proton. researchgate.netscirp.org The abstraction of this proton generates a highly nucleophilic carbanion, also known as an ylide. hmdb.ca This ylide is the key reactive species in ThPP catalysis, poised for the subsequent steps of the reaction. researchgate.net The pKa of the C2-H is significantly lowered within the enzyme active site compared to its value in aqueous solution, a stabilization that can correspond to as much as 13 kcal·mol−1. scirp.org

Following its formation, the ThPP ylide performs a nucleophilic attack on the electrophilic carbonyl carbon of a substrate molecule. wikipedia.orginflibnet.ac.in In the pathway involving 3-Methyl-1-hydroxybutyl-ThPP, the substrate is 4-methyl-2-oxopentanoate. foodb.ca This attack results in the formation of a covalent bond between the cofactor and the substrate, creating a tetrahedral adduct intermediate. wikipedia.orgresearchgate.net

The next crucial step is the cleavage of a carbon-carbon bond adjacent to the original carbonyl group. wikipedia.org For α-ketoacid substrates, this step is typically a decarboxylation, where the carboxyl group is released as CO2. researchgate.net This bond cleavage is facilitated by the electron-withdrawing properties of the positively charged thiazolium ring, which acts as an "electron sink," stabilizing the developing negative charge. wikipedia.org The cleavage reaction transforms the initial adduct into a new intermediate. hmdb.ca

| Catalytic Step | Description |

| 1. Ylide Formation | The enzyme active site promotes the abstraction of a proton from the C2 atom of the ThPP thiazolium ring, forming a nucleophilic carbanion (ylide). hmdb.ca |

| 2. Nucleophilic Attack | The ylide attacks the carbonyl carbon of the α-ketoacid substrate (e.g., 4-methyl-2-oxopentanoate). wikipedia.orgresearchgate.net |

| 3. C-C Bond Cleavage | A carbon-carbon bond in the substrate is broken (e.g., decarboxylation), facilitated by the electron-sink capacity of the ThPP cofactor. wikipedia.org |

| 4. Enamine Formation | The cleavage results in the formation of a resonance-stabilized enamine intermediate, such as this compound. hmdb.caresearchgate.net |

| 5. Product Release | The enamine intermediate is protonated and then releases the final product, regenerating the active ThPP ylide. scirp.orgresearchgate.net |

The product of the carbon-carbon bond cleavage is a resonance-stabilized carbanion known as an enamine or, more accurately, the C(2α)-carbanion/enamine. hmdb.caresearchgate.net this compound is precisely such an enamine intermediate. foodb.ca Enamines are unsaturated compounds that are considered nitrogen analogs of enols and are effective nucleophiles due to resonance that places a negative charge on the α-carbon. wikipedia.org In the context of ThPP catalysis, the enamine intermediate is stabilized by the thiazolium ring. researchgate.net This intermediate, often referred to as "active aldehyde," is a common feature for all ThPP-dependent enzymes. hmdb.caresearchgate.net The subsequent fate of this enamine intermediate depends on the specific enzyme: it can be protonated, oxidized, or transferred to an acceptor molecule to complete the catalytic cycle and form the final product. cornell.eduresearchgate.net

Nucleophilic Attack and Subsequent Carbon-Carbon Bond Cleavage

Structural Biology Insights into Enzyme-ThPP-Substrate Interactions

The function of ThPP-dependent enzymes is intrinsically linked to their three-dimensional structure. X-ray crystallography and other structural techniques have provided detailed views of the active sites, revealing how the enzyme binds both the ThPP cofactor and its substrates to facilitate catalysis.

ThPP-dependent enzymes, despite their sequence diversity, share a conserved structural fold for cofactor binding, consisting of a Pyrimidine (B1678525) (PYR) domain and a Pyrophosphate (PP) domain. nih.gov The ThPP cofactor binds at the interface of these domains, typically adopting a specific "V" conformation where the two heterocyclic rings (pyrimidine and thiazolium) are eclipsed. scirp.org This conformation is stabilized by a network of hydrogen bonds with conserved amino acid residues. scirp.org

The active site is a highly specific chemical environment created by the unique combination and arrangement of amino acid residues. libretexts.org Substrate specificity is determined by the precise architecture of the binding pocket. frontiersin.orgelifesciences.org For instance, the S2 subsite in many proteases is a primary determinant of which substrate residues can be accommodated. frontiersin.org In ThPP-dependent enzymes, the residues lining the cavity near the reactive C2 atom of the thiazolium ring dictate which substrates can bind in the correct orientation for nucleophilic attack. researchgate.net The binding of the substrate often induces a conformational change in the enzyme, enclosing the active site to create an ideal environment for the reaction to occur, shielding it from the solvent. libretexts.orgoup.com

Enzymes are not rigid structures but dynamic entities whose functions rely on a range of motions occurring over various timescales. royalsocietypublishing.orgnih.gov These conformational dynamics are essential for the catalytic cycle of ThPP-dependent enzymes. pnas.org Large-scale domain movements are often required to open the active site for substrate binding and product release, and then close it to form a catalytically competent state. pnas.org Studies comparing crystal and solution structures of ThPP-dependent enzymes like pyruvate (B1213749) oxidase and transketolase have revealed that significant conformational changes can occur, highlighting the flexibility of these multimeric enzymes. researchgate.net

Characterization of Active Site Architecture and Substrate Binding Specificity

Kinetic Characterization of Enzymes Utilizing this compound

The kinetic behavior of enzymes that utilize substrates leading to the formation of this compound provides essential insights into the efficiency and substrate preference of these complex molecular machines. The branched-chain α-keto acid dehydrogenase (BCKDH) complex is the primary enzyme responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a rate-limiting step in the catabolism of branched-chain amino acids. science.govcambridge.orgcambridge.org This multi-enzyme complex catalyzes the conversion of α-keto acids to their corresponding acyl-CoA derivatives. wikipedia.orgnih.gov

Detailed research findings on the kinetic properties of the BCKDH complex from various organisms have shed light on its substrate specificity. For instance, studies on the BCKDH complex from Bacillus subtilis have provided specific activity ratios and apparent Michaelis constants (Kₘ) for several branched-chain α-keto acid substrates. researchgate.net The Kₘ value is an indicator of the affinity of the enzyme for its substrate; a lower Kₘ suggests a higher affinity. libretexts.org

The table below presents the apparent Kₘ values and relative specific activities for different substrates of the Bacillus subtilis branched-chain α-keto acid dehydrogenase complex. researchgate.net

| Substrate | Apparent Kₘ (µM) | Relative Specific Activity |

| α-Ketoisovalerate | 37 | 1.0 |

| α-Ketoisocaproate | 40 | 2.0 |

| α-Keto-β-methylvalerate | 50 | 1.5 |

| α-Ketobutyrate | 56 | 1.0 |

| Pyruvate | 1000 | 0.4 |

This table is based on data from a study on the branched-chain α-keto acid dehydrogenase complex from Bacillus subtilis. researchgate.net

The data indicates that the BCKDH complex exhibits a preference for branched-chain α-keto acids, as evidenced by the lower Kₘ values for α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate compared to pyruvate. researchgate.net The highest specific activity is observed with α-ketoisocaproate, the precursor to this compound. researchgate.net This suggests that the enzyme is highly efficient in processing the substrate that leads to the formation of this particular ThPP adduct.

The kinetic properties of the BCKDH complex can be influenced by various factors, including the phosphorylation state of the enzyme. nih.gov The activity of the mammalian BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle, where phosphorylation by a specific kinase leads to inactivation. nih.govnih.gov This regulatory mechanism ensures tight control over branched-chain amino acid catabolism.

Regulation and Perturbations of 3 Methyl 1 Hydroxybutyl Thpp Metabolism

Metabolic Flux Analysis of Branched-Chain Amino Acid Catabolism Influencing 3-Methyl-1-hydroxybutyl-ThPP Levels

Metabolic flux analysis provides critical insights into the rate of flow of metabolites through a metabolic pathway. The concentration of this compound is directly dependent on the metabolic flux through the BCAA catabolic pathway, specifically the rate at which its precursor, KIC, is processed by the BCKDC.

The BCKDC is the rate-limiting enzyme in BCAA catabolism. ahajournals.org Its activity is tightly regulated by a phosphorylation/dephosphorylation cycle, controlled by the BCKDC kinase (BCKDK) and a phosphatase (PPM1K). oup.com Phosphorylation by BCKDK inactivates the complex, while dephosphorylation by PPM1K activates it. oup.com Therefore, factors that modulate the activity of BCKDK and PPM1K directly impact the flux through the BCKDC and, consequently, the formation and subsequent processing of this compound.

Studies in animal models have shown that BCAA catabolism is a dynamic process with significant inter-organ flux. nih.gov For instance, in a pig model, the hindquarter (representing muscle) was found to release branched-chain keto-acids (BCKAs) after a meal, which were then taken up by the liver. nih.gov This indicates that the muscle is a primary site of BCAA transamination to BCKAs, while the liver is a key site for their subsequent oxidation via the BCKDC. This inter-organ trafficking of BCKAs determines the substrate availability for the BCKDC in different tissues, thereby influencing where and when this compound is generated.

Furthermore, nutritional states significantly alter this flux. In a post-absorptive (fasting) state, BCAA catabolism is modulated to meet the body's energy needs, while in a postprandial (fed) state, the influx of dietary BCAAs increases the flux through the pathway. nih.gov For example, studies have shown that a high-fat diet can activate hepatic BCKDC in rats by down-regulating BCKDK, suggesting that diet-induced obesity promotes the catabolism of BCKAs in the liver. nih.govnih.gov This enhanced flux would lead to increased formation of intermediates like this compound within the liver mitochondria. Conversely, conditions that inhibit BCKDC activity would lead to a decrease in the formation of this intermediate and an accumulation of its upstream precursor, KIC.

Research Models for Studying Metabolic Dysregulation Associated with this compound

Understanding the metabolic consequences of dysregulated BCAA catabolism, and by extension, altered levels of this compound, relies on various experimental models. These range from genetic models with specific enzyme deficiencies to the broad application of metabolomic profiling.

Investigations in Genetic Models of Enzyme Deficiencies Affecting its Metabolism (e.g., BCKDC)

The most profound examples of dysregulated BCAA metabolism are found in inborn errors of metabolism. Maple Syrup Urine Disease (MSUD) is a classic genetic model caused by severe deficiency in the BCKDC. nih.gov In individuals with MSUD, the inability to effectively decarboxylate BCKAs leads to a significant reduction in the formation of this compound and its downstream products. Instead, the precursors—the BCAAs (leucine, isoleucine, valine) and their respective BCKAs—accumulate to toxic levels in blood, urine, and cerebrospinal fluid. t3db.ca These high concentrations of upstream metabolites are the primary biochemical hallmark of the disease.

Conversely, genetic models involving the regulator of BCKDC, the BCKDK, provide a different perspective. Inactivating mutations in the BCKDK gene result in a constitutively active BCKDC. ahajournals.orgresearchgate.net This leads to accelerated BCAA catabolism and pathologically low levels of circulating BCAAs. nih.govresearchgate.net In these models, the metabolic flux through the BCKDC is enhanced, which would theoretically increase the turnover of this compound. Mouse models with BCKDK deficiency exhibit neurobehavioral deficits, suggesting that not only the accumulation but also the excessive breakdown and aberrant flux of BCAAs can be detrimental. oup.comresearchgate.net These genetic models are crucial for understanding the pathological consequences of both insufficient and excessive flux through the step involving this compound.

Application of Metabolomic Profiling in Experimental Systems for Pathway Characterization

Metabolomic profiling is a powerful, untargeted approach used to comprehensively analyze the full spectrum of small molecule metabolites in a biological system. This technique has been instrumental in characterizing metabolic pathways and identifying alterations associated with various physiological states and diseases.

Untargeted metabolomics has been successfully applied to identify intermediates in the BCAA catabolic pathway, including this compound, in various biological samples. This allows researchers to map out pathway activities and detect perturbations without a prior hypothesis. For example, metabolomic studies in humans have identified associations between a panel of BCAA-related metabolites and the risk of developing type 2 diabetes. nih.gove-enm.org

The table below summarizes findings from selected metabolomic studies where BCAA pathway intermediates, including precursors or isomers of this compound, were identified as being altered.

| Study Focus | Model/System | Key Findings Related to BCAA Catabolism | Detected Metabolites (Examples) |

| Inborn Errors of Metabolism | Human | Identification of pathway-specific biomarkers for diagnosis. | This compound, 2-Methyl-1-hydroxybutyl-ThPP, 3-methyl-2-oxovalerate |

| Diet-Induced Obesity | Rat | Hepatic BCKDC was activated, promoting BCKA catabolism. | Plasma glucose, insulin |

| Type 2 Diabetes | Human Cross-Sectional Study | Strong positive associations between BCAAs and their derivatives with T2D. | Isoleucine, leucine, valine, 3-methyl-2-oxovalerate, 3-methyl-2-oxobutyrate |

These studies demonstrate the utility of metabolomics in providing a snapshot of metabolic status, revealing how the BCAA pathway responds to genetic defects, dietary changes, and disease states. The detection of transient intermediates like this compound can serve as a direct, albeit technically challenging, indicator of flux through the BCKDC.

Potential Regulatory Roles of this compound within Broader Metabolic Networks

While this compound is primarily recognized as a transient intermediate covalently bound to the BCKDC enzyme complex, there is growing appreciation for the signaling roles of other metabolites within the BCAA catabolic pathway. This raises the possibility that intermediates like this compound, or the flux through the step it represents, could have regulatory functions.

BCAAs and their catabolites are not just metabolic fuels; they are also signaling molecules. mdpi.comsemanticscholar.org Leucine, for instance, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. frontiersin.org Other BCAA intermediates have also been shown to exert biological effects. For example, 3-hydroxyisobutyrate (B1249102) (3-HIB), a downstream metabolite of valine catabolism, is secreted by muscle and can regulate fatty acid uptake in other tissues, linking BCAA metabolism to lipid homeostasis. mdpi.combiorxiv.org

Advanced Research Methodologies for 3 Methyl 1 Hydroxybutyl Thpp Studies

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopic methods are fundamental to identifying and characterizing transient molecules like 3-Methyl-1-hydroxybutyl-ThPP. High-resolution techniques, in particular, provide detailed insights into atomic-level structure and the dynamics of enzymatic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Characterization and Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules in solution. In the context of thiamine (B1217682) pyrophosphate (ThPP)-dependent enzymes, NMR has been instrumental in the direct detection and quantification of key covalent intermediates formed during catalysis. nih.govacs.org The methodology often involves quenching the enzymatic reaction at steady-state and analyzing the mixture of intermediates. acs.org

The characterization of this compound, an adduct formed from a branched-chain aldehyde and ThPP, relies on this approach. Each covalent ThPP adduct possesses a unique ¹H NMR spectrum, especially in the chemical shifts of the C6'-H singlet of the aminopyrimidinium moiety, allowing for unambiguous identification and quantification. acs.orgacs.org By analyzing the relative concentrations of intermediates, researchers can determine the microscopic rate constants for individual steps in the catalytic cycle. nih.gov Furthermore, combining this technique with the use of site-directed mutant enzymes helps to assign specific functions to active site residues involved in the formation and processing of intermediates like this compound. nih.gov

Table 1: Application of NMR Spectroscopy in ThPP-Intermediate Studies

| NMR Application | Description | Relevance to this compound |

|---|---|---|

| Structural Elucidation | Provides detailed information on the chemical structure and stereochemistry of ThPP adducts. uts.edu.au | Confirms the covalent linkage between the 3-methyl-1-butyl moiety and the C2 atom of the thiazolium ring of ThPP. |

| Intermediate Quantification | Allows for the simultaneous detection and quantification of multiple ThPP intermediates at steady-state. acs.org | Determines the concentration of this compound relative to other intermediates in the pathway, revealing kinetic bottlenecks. |

| Mechanistic Analysis | Used with enzyme variants to probe the roles of specific amino acid residues in catalytic steps. nih.gov | Identifies the key active site residues responsible for binding the precursor aldehyde and stabilizing the this compound adduct. |

| Pathway Mapping | Traces the flow of atoms from substrates to products through the analysis of intermediate structures. | Elucidates the specific reaction sequence leading to the formation and subsequent conversion of this compound. |

Mass Spectrometry (MS)-Based Applications in Quantitative and Qualitative Metabolomics of Intermediates

Mass spectrometry (MS) is an indispensable tool in metabolomics for the sensitive detection and identification of low-abundance molecules. uab.edu Techniques such as electrospray ionization (ESI) coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap are particularly well-suited for studying enzyme intermediates. sfrbm.orgmdpi.com

Qualitative analysis involves the accurate mass measurement of this compound (C₁₇H₂₉N₄O₈P₂S⁺, Monoisotopic Mass: 511.1181 Da) to confirm its elemental composition. bovinedb.cauni.lu Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The fragmentation pattern is unique to the molecule's structure and can be used to distinguish it from isomers. bovinedb.ca

Quantitative metabolomics uses MS to measure the abundance of metabolites. In studies of metabolic disorders or specific cellular states, this compound has been identified as a differential metabolite, indicating perturbations in branched-chain amino acid metabolism. frontiersin.orgresearchgate.net Rapid-mixing, pulsed-flow ESI-MS methods can even capture transient enzyme intermediates on a millisecond timescale, providing kinetic data on their formation and decay. sfrbm.org

Table 2: Predicted MS/MS Fragmentation Data for [this compound+H]⁺ This table is based on predicted data and serves as a guide for identification.

| Parent m/z | Collision Energy | Predicted Fragment m/z | Putative Fragment Identity |

|---|---|---|---|

| 512.1254 | 20 eV | 494.1154 | [M+H-H₂O]⁺ |

| 512.1254 | 20 eV | 425.0862 | [Thiamine Diphosphate]⁺ |

| 512.1254 | 20 eV | 345.0594 | [Thiamine Monophosphate]⁺ |

| 512.1254 | 20 eV | 265.0325 | [Thiamine]⁺ |

| 512.1254 | 20 eV | 122.0604 | [Aminopyrimidine fragment]⁺ |

Data sourced from predicted spectra; m/z = mass-to-charge ratio. bovinedb.cauni.lu

Isotopic Labeling and Tracing Methodologies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular reactions. nih.govnih.gov It relies on feeding cells a substrate labeled with stable isotopes, such as ¹³C-glucose or ¹³C-glutamine, and then tracking the incorporation of these isotopes into downstream metabolites. biorxiv.org The resulting labeling patterns, measured by MS or NMR, reveal the relative contributions of different pathways to the production of a given metabolite. nih.govacs.org

To study the formation of this compound, one would use a labeled precursor, such as ¹³C-leucine or its corresponding α-keto acid, 2-oxoisocaproate. As the cell metabolizes the labeled precursor, the ¹³C atoms are incorporated into the 3-methyl-1-hydroxybutyl moiety of the ThPP adduct. By analyzing the mass isotopologue distribution of this compound via MS, researchers can calculate the flux through the branched-chain amino acid degradation pathway. mdpi.commpg.de This approach is crucial for understanding how metabolic networks are rewired in various physiological and pathological conditions. d-nb.infomdpi.com The key principle is that the labeling pattern of a product is the flux-weighted average of its precursor's labeling patterns. nih.gov

Computational Approaches in Enzymatic and Metabolic Research

Computational chemistry provides powerful tools to investigate biological processes at a level of detail that is often inaccessible to experimental methods alone. These approaches can model enzymatic reactions, predict structures, and explain the physical basis for catalysis and substrate specificity.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes Involving ThPP and Analogs

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. uni-stuttgart.de For ThPP-dependent enzymes, MD simulations can model the binding of the ThPP cofactor and the substrate (e.g., the aldehyde precursor to this compound) within the enzyme's active site. researchgate.netuni-goettingen.de

These simulations reveal crucial conformational changes in both the enzyme and the substrates that are necessary for catalysis. nih.gov For instance, MD can show how flexible loops near the active site close over the bound substrates, creating a specific microenvironment that facilitates the reaction and excludes water. researchgate.net The simulations can also elucidate the network of non-covalent interactions (hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate and enzyme-intermediate complexes, providing a rationale for the enzyme's specificity. mdpi.com By simulating the complex containing this compound, researchers can understand the structural basis for its stability and the subsequent steps in the reaction pathway.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

While MD simulations describe the motion of molecules, quantum chemical (QC) calculations, often performed within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are used to model the electronic rearrangements that constitute a chemical reaction. acs.org This approach is essential for studying the mechanism of ThPP-dependent catalysis, which involves the formation of highly reactive intermediates like carbanions/ylides. acs.orgmpg.de

QC calculations can be used to map the entire reaction coordinate for the formation of this compound. This includes modeling the initial deprotonation of the ThPP C2 atom to form the reactive nucleophile, its attack on the carbonyl carbon of the substrate aldehyde, and the subsequent protonation to form the hydroxyl group of the intermediate. acs.orgebi.ac.uk These calculations provide the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. researchgate.net By identifying the energy barriers for each step, researchers can determine the rate-limiting step of the reaction and understand how the enzyme's active site residues lower these barriers to achieve catalysis. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| 3-Methyl-1-hydroxybutyl-Thiamine Pyrophosphate | This compound | The primary subject; an intermediate in ThPP-dependent pathways. |

| Thiamine Pyrophosphate | ThPP | Essential cofactor for the enzymes that produce the title compound. |

| Thiamine Diphosphate | ThDP | An alternative name for Thiamine Pyrophosphate. |

| Leucine | An amino acid precursor to the 3-methyl-1-butyl moiety. | |

| 2-Oxoisocaproate | The α-keto acid derived from leucine, a direct precursor. | |

| Glucose | A common isotopic tracer used in metabolic flux analysis. |

Chemical Synthesis and Analog Design for Mechanistic Probes

Strategies for the Chemoenzymatic or Total Synthesis of 3-Methyl-1-hydroxybutyl-ThPP for Research Applications

The synthesis of this compound for research purposes is primarily achieved through enzymatic methods, as chemical synthesis routes are not well-documented in the scientific literature. hmdb.ca This is largely due to the compound's role as a transient intermediate in an enzymatic catalytic cycle.

Enzymatic Synthesis:

The most direct route to generate this compound is through the action of the enzyme that naturally produces it, the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov The E1 component of this complex, a thiamine (B1217682) pyrophosphate-dependent decarboxylase, catalyzes the decarboxylation of α-ketoisocaproate (also known as ketoleucine) and the subsequent addition of the resulting acyl group to the C2 atom of the thiazolium ring of ThPP. nih.govhmdb.ca

The reaction can be summarized as follows: Ketoleucine + Thiamine pyrophosphate → this compound + Carbon dioxide hmdb.cahmdb.ca

For research applications, this reaction can be carried out in vitro using purified or recombinant BCKDH E1 subunit, ThPP, and the substrate α-ketoisocaproate. The product, this compound, can then be used in subsequent studies, such as investigating the downstream reactions of the BCKDH complex or as a standard for metabolomic analyses.

Chemoenzymatic Approaches:

Chemoenzymatic methods can overcome this by utilizing the stereospecificity of enzymes. nih.govmdpi.combeilstein-journals.orguni-hannover.deresearchgate.net For instance, a precursor molecule could be chemically synthesized and then subjected to an enzymatic reaction to install the 3-methyl-1-hydroxybutyl moiety.

| Synthesis Strategy | Description | Key Components |

| Enzymatic | In vitro reaction mimicking the biological pathway. | BCKDH E1 subunit, Thiamine pyrophosphate, α-Ketoisocaproate |

| Chemoenzymatic | Combination of chemical synthesis of the ThPP backbone and enzymatic modification. | Chemically synthesized ThPP, Enzyme (e.g., a specific decarboxylase), Precursor molecule |

Design and Synthesis of Mechanistic Analogs and Substrate Mimics for ThPP-Dependent Enzymes

To investigate the mechanism of ThPP-dependent enzymes, researchers often employ analogs of the cofactor or the substrate. These molecules are designed to trap the enzyme in a particular state or to probe the importance of specific functional groups.

ThPP Analogs:

A common strategy involves modifying the thiazolium ring of ThPP, which is central to its catalytic activity. Replacing the positively charged thiazolium ring with a neutral aromatic ring, such as a furan (B31954) or a triazole, can create potent inhibitors. beilstein-journals.orgcam.ac.ukd-nb.inforesearchgate.net These analogs can bind tightly to the enzyme's active site but are incapable of performing the catalytic steps, effectively blocking the enzyme's function. For example, furan and triazole-based analogs of ThPP have been synthesized and shown to be powerful inhibitors of enzymes like pyruvate (B1213749) decarboxylase. beilstein-journals.orgresearchgate.net

Another approach is to modify the substituents on the thiazole (B1198619) or pyrimidine (B1678525) rings to study their role in binding and catalysis. For instance, analogs with different groups at the C2 position of the thiazole ring can be used to mimic different covalent intermediates in the catalytic cycle.

Substrate Mimics:

Substrate mimics are molecules that resemble the natural substrate of the enzyme but are designed to be unreactive or to react in a way that reveals mechanistic details. For the BCKDH complex, this could involve analogs of α-ketoisocaproate that bind to the active site but cannot be decarboxylated.

The design and synthesis of these analogs often involve multi-step organic synthesis. For example, the synthesis of a furan-based ThPP analog involved a gold(I)-catalyzed cyclization to form the furan ring, followed by the attachment of the pyrimidine and pyrophosphate moieties. beilstein-journals.orgd-nb.info

| Analog Type | Design Strategy | Purpose |

| ThPP Analog (Ring Modification) | Replacement of the thiazolium ring with a neutral ring (e.g., furan, triazole). beilstein-journals.orgresearchgate.net | Potent inhibition of the enzyme for structural and mechanistic studies. |

| ThPP Analog (Substituent Modification) | Alteration of functional groups on the thiazole or pyrimidine rings. | To probe the role of specific groups in binding and catalysis. |

| Substrate Mimic | Synthesis of a non-reactive or slowly reacting version of the natural substrate. | To study substrate binding and the initial steps of the enzymatic reaction. |

Development of Isotopic Labeled this compound for Tracer Studies

Isotopically labeled molecules are invaluable tools for tracing metabolic pathways and quantifying metabolic fluxes. The development of isotopically labeled this compound would allow researchers to follow the fate of this specific intermediate in the branched-chain amino acid catabolic pathway.

Synthesis of Labeled Precursors:

Direct chemical synthesis of isotopically labeled this compound is not reported. Therefore, the strategy relies on the synthesis of labeled precursors that can be converted to the desired product enzymatically. Stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) are commonly used.

For instance, ¹³C-labeled α-ketoisocaproate can be synthesized and used as a substrate for the BCKDH complex. The resulting this compound will carry the ¹³C label, which can be detected by mass spectrometry or NMR spectroscopy. nih.gov Similarly, labeled thiamine or its precursors can be synthesized and used to produce labeled ThPP, which can then be incorporated into the enzymatic reaction. nih.govresearchgate.net

Applications in Tracer Studies:

Once generated, the isotopically labeled this compound can be used in a variety of tracer studies. For example, it can be used to:

Quantify the rate of its conversion to the subsequent intermediate, S-(3-methylbutanoyl)dihydrolipoamide, by the E2 component of the BCKDH complex. hmdb.ca

Trace the flow of carbon and nitrogen atoms from branched-chain amino acids through this metabolic pathway.

Investigate the regulation of the BCKDH complex under different physiological conditions.

The use of positron-emitting isotopes, such as ¹¹C or ¹⁸F, allows for non-invasive imaging of metabolic processes in living organisms using Positron Emission Tomography (PET). researchgate.netnih.govmdpi.com While the synthesis of PET-labeled this compound has not been specifically described, the development of ¹¹C-labeled thiamine and ¹⁸F-labeled thiamine analogs demonstrates the feasibility of creating such tracers for studying ThPP-dependent enzyme activity in vivo. researchgate.netnih.govmdpi.com

| Isotope | Labeled Precursor | Method of Generation | Application |

| Stable Isotopes (¹³C, ¹⁵N, ²H) | Labeled α-ketoisocaproate or Labeled Thiamine | Enzymatic reaction with BCKDH | Metabolic flux analysis, Mechanistic studies |

| Radioisotopes (¹¹C, ¹⁸F) | Labeled Thiamine Analogs | Chemical synthesis followed by enzymatic conversion (potential) | In vivo imaging of enzyme activity with PET |

Q & A

Basic Questions

Q. What is the metabolic role of 3-Methyl-1-hydroxybutyl-ThPP in branched-chain amino acid (BCAA) degradation?

- Methodological Answer : This compound is a transient intermediate in the Thiamine Pyrophosphate (ThPP)-dependent degradation of leucine, isoleucine, and valine. Researchers can confirm its role by analyzing the KEGG Pathway hsa00280, which maps BCAA catabolism. Enzymatic assays using purified branched-chain α-keto acid dehydrogenase complex (BCKDH) and LC-MS-based metabolite profiling can track its formation and consumption .

Q. Which analytical techniques are recommended for detecting this compound in biological matrices?

- Methodological Answer : Due to its instability, derivatization with carbonyl-specific reagents (e.g., 2,4-dinitrophenylhydrazine, DNPH) followed by LC-MS/MS is effective. NMR spectroscopy (e.g., -labeled studies) can elucidate its structure, while isotopic tracing ( or ) quantifies its flux in metabolic pathways .

Q. How should researchers design a kinetic study to investigate ThPP-dependent enzyme interactions with this intermediate?

- Methodological Answer : Use stopped-flow spectroscopy to monitor real-time enzymatic activity under varying substrate concentrations. Include controls for ThPP availability and pH stability (optimal range: 7.0–7.5). Validate results with site-directed mutagenesis of active-site residues in BCKDH .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in vitro versus in vivo be resolved?

- Methodological Answer : Discrepancies often arise from differences in cellular redox states or cofactor availability. Conduct parallel experiments:

- In vitro : Use buffered systems with controlled ThPP and Mg concentrations.

- In vivo : Apply metabolic inhibitors (e.g., oxythiamine) to perturb ThPP levels in model organisms.

Cross-validate using isotopically labeled tracers and compare degradation rates .

Q. What strategies mitigate challenges in synthesizing this compound for structural studies?

- Methodological Answer : Chemical synthesis is limited by its labile β-hydroxyketone moiety. Instead, enzymatically generate it in situ via BCKDH reactions under anaerobic conditions. Stabilize the compound via cryo-trapping or co-crystallization with ThPP-dependent enzymes for X-ray diffraction analysis .

Q. How do computational models improve understanding of this compound’s interaction with BCKDH?

- Methodological Answer : Molecular dynamics (MD) simulations of BCKDH’s active site can predict binding affinities and conformational changes. Validate models with experimental mutagenesis data (e.g., E1α subunit mutants) and compare kinetic parameters (e.g., , ) .

Q. What experimental frameworks address the compound’s low abundance in metabolic flux studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.